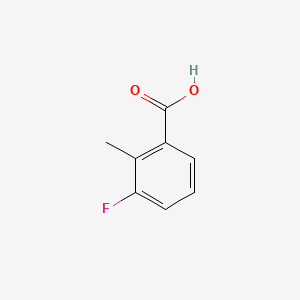

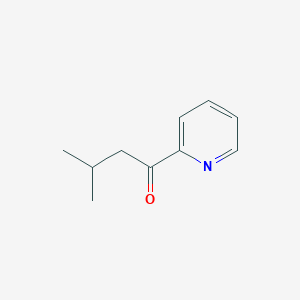

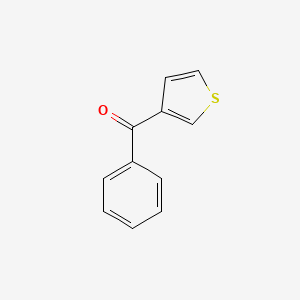

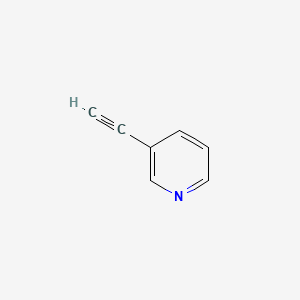

![molecular formula C6H5N3 B1295661 [1,2,4]Triazolo[4,3-a]pyridine CAS No. 274-80-6](/img/structure/B1295661.png)

[1,2,4]Triazolo[4,3-a]pyridine

Übersicht

Beschreibung

[1,2,4]Triazolo[4,3-a]pyridine derivatives are a class of compounds that have garnered interest due to their diverse biological activities and potential applications in various fields such as agriculture and medicine. These compounds have been shown to possess good herbicidal activity against a range of weeds and are considered as potential lead compounds for the development of new herbicides . Additionally, they have been explored for their photophysical properties, particularly as deep-blue-emitting luminophores, which could have applications in the field of optoelectronics .

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through various methods. One approach involves the palladium-catalyzed monoarylation of hydrazides with 2-chloropyridine, followed by dehydration under microwave irradiation . Another method includes the Cu-catalyzed direct C-H (hetero)arylation of this compound, which simplifies the synthesis process and allows for the creation of compounds suitable for screening as blue-emitting materials .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various analytical techniques such as NMR, IR, single-crystal X-ray diffraction, and mass spectroscopy . These studies have provided detailed insights into the molecular geometry and the nature of the bonding within these compounds.

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives has been explored in the context of their potential applications. For instance, the herbicidal activity of these compounds has been tested, and structure-activity relationship (SAR) models have been established to guide further modifications to enhance their efficacy . In the field of optoelectronics, the photophysical properties of the synthesized compounds have been systematically investigated, revealing their potential as deep-blue-emitting luminophores .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been studied through various spectroscopic methods. The FTIR and FT-Raman spectra have been recorded, and the vibrational spectra have been analyzed using computational methods . The photophysical properties, including absorption and luminescence spectra, have been measured and discussed in terms of calculated electron energies, with the observed Stokes shifts indicating the potential of these compounds in optoelectronic applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

[1,2,4]Triazolo[4,3-a]pyridines are synthesized under mild conditions and have significant applications in pharmaceuticals due to their biological activity. El-Kurdi et al. (2021) detailed the synthesis of these compounds using N-Chlorosuccinimide (NCS) and characterized them through various methods, including X-ray diffraction. This study provides insight into the efficient synthesis and structural characterization of these compounds, which is crucial for their application in various fields (El-Kurdi et al., 2021).

Wirkmechanismus

Target of Action

The primary targets of [1,2,4]Triazolo[4,3-a]pyridine are falcipain-2 (FP-2) and indoleamine 2,3-dioxygenase 1 (IDO1) . FP-2 is a crucial enzyme in the life cycle of the malaria-causing parasite Plasmodium falciparum, making it an important antimalarial drug target . IDO1 plays a significant role in maintaining a balance between immune tolerance and immunity, making it a promising target in cancer immunotherapy .

Mode of Action

This compound interacts with its targets by inhibiting their activity. In the case of FP-2, the inhibition of this enzyme kills the malaria-causing P. falciparum . For IDO1, the compound acts as a negative allosteric modulator, boosting the immune response and working in synergy with other immunotherapeutic agents .

Biochemical Pathways

The inhibition of FP-2 disrupts the life cycle of P. falciparum, effectively preventing the parasite from causing malaria . The modulation of IDO1 activity enhances the immune response, potentially improving the efficacy of immunotherapeutic drugs .

Pharmacokinetics

One study mentions that a this compound derivative showed excellent in vitro metabolic stability .

Result of Action

The inhibition of FP-2 by this compound results in potent antimalarial activity . The modulation of IDO1 activity can enhance the immune response, potentially improving the efficacy of immunotherapeutic drugs and contributing to the treatment of diseases such as depression, anxiety, obsessive-compulsive disorder, cognitive disorders, Alzheimer’s disease, and autism spectrum disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of 1,2,4-triazolo [1,5- a ]pyridines has been achieved under microwave conditions , suggesting that the synthesis environment can impact the properties of the compound.

Safety and Hazards

Zukünftige Richtungen

The [1,2,4]Triazolo[4,3-a]pyridine scaffold has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . The in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes . This new series of compounds may serve as a starting point for future antimalarial drug discovery programs .

Biochemische Analyse

Biochemical Properties

[1,2,4]Triazolo[4,3-a]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as myeloperoxidase and HIF prolyl hydroxylase, which are involved in inflammatory and hypoxic responses, respectively . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing their normal function. Additionally, this compound has been found to interact with adenosine receptors, influencing cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving adenosine receptors, which play a role in neurotransmission, inflammation, and immune responses . Furthermore, this compound can influence gene expression by acting on transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes. For example, its interaction with myeloperoxidase involves the formation of a stable complex that prevents the enzyme from catalyzing its usual reactions . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors or other signaling molecules, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are often dose-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can exert beneficial effects, such as anti-inflammatory and neuroprotective actions . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, but exceeding this level can lead to toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a significant role in its metabolism, converting this compound into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and then distributed to various cellular compartments. The compound’s localization and accumulation can affect its activity and function, influencing processes such as signal transduction and enzyme inhibition .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It has been found to localize in the cytoplasm and nucleus, where it can interact with enzymes, receptors, and other biomolecules . Post-translational modifications and targeting signals may direct this compound to specific organelles, affecting its function and the overall cellular response.

Eigenschaften

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-4-9-5-7-8-6(9)3-1/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSYSOQSKKDJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=CN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950083 | |

| Record name | [1,2,4]Triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

274-80-6 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=274-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diazaindolizine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,2,4]Triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3a-Triazaindene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G266Z5748H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

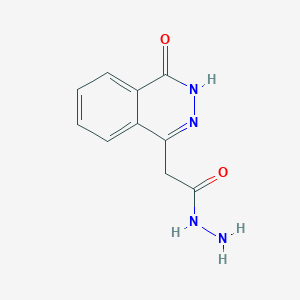

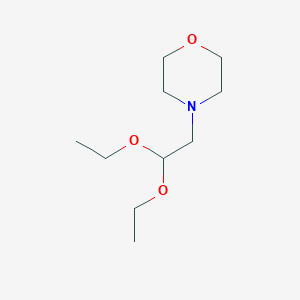

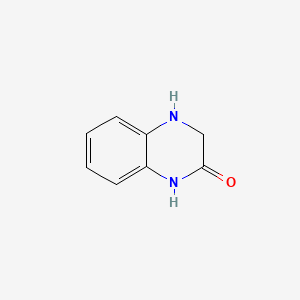

![2-[[2-(2-methylphenyl)acetyl]amino]acetic Acid](/img/structure/B1295602.png)